molecular formula C7H4Cl2F2S B13061531 1,2-Dichloro-4-[(difluoromethyl)sulfanyl]benzene

1,2-Dichloro-4-[(difluoromethyl)sulfanyl]benzene

Cat. No.: B13061531
M. Wt: 229.07 g/mol
InChI Key: DAKZBPFYRVHLJG-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-[(difluoromethyl)sulfanyl]benzene is a halogenated aromatic compound featuring a dichlorinated benzene core substituted with a difluoromethylsulfanyl group at the para position. The difluoromethyl group (-CF₂H) introduces partial fluorination, balancing lipophilicity and metabolic stability, while the sulfanyl (-S-) linker may enhance intermolecular interactions or modulate electronic effects . Such structural motifs are common in agrochemicals and pharmaceuticals, where halogenation and fluorination optimize bioavailability and target binding .

Properties

Molecular Formula

C7H4Cl2F2S

Molecular Weight

229.07 g/mol

IUPAC Name

1,2-dichloro-4-(difluoromethylsulfanyl)benzene

InChI

InChI=1S/C7H4Cl2F2S/c8-5-2-1-4(3-6(5)9)12-7(10)11/h1-3,7H

InChI Key

DAKZBPFYRVHLJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SC(F)F)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dichloro-4-[(difluoromethyl)sulfanyl]benzene typically involves the introduction of the difluoromethylsulfanyl group to a dichlorobenzene precursor. One common method is the reaction of 1,2-dichlorobenzene with difluoromethylthiol in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to enhance yield and purity. The compound is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-4-[(difluoromethyl)sulfanyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or potassium tert-butoxide in solvents like dimethyl sulfoxide.

    Oxidation: Hydrogen peroxide or m-chloroperoxybenzoic acid in solvents like acetic acid.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Major Products

Scientific Research Applications

1,2-Dichloro-4-[(difluoromethyl)sulfanyl]benzene is used in various scientific research applications:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-4-[(difluoromethyl)sulfanyl]benzene involves its interaction with molecular targets such as enzymes and proteins. The difluoromethylsulfanyl group can form strong interactions with active sites of enzymes, leading to inhibition or modification of enzyme activity. The chlorine atoms can also participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Effects on Physicochemical Properties

The compound’s properties are benchmarked against three classes of analogs:

  • Chlorinated benzene derivatives :
    • 1,2-Dichloro-4-(methylsulfanyl)benzene: Replacement of the difluoromethyl group with a methyl group reduces electronegativity and lipophilicity (lower logP). The absence of fluorine diminishes metabolic stability due to increased susceptibility to oxidative degradation .
    • 1,2,4-Trichlorobenzene: Lacking the sulfanyl group, this compound exhibits higher volatility and lower solubility in polar solvents, limiting its utility in aqueous formulations .
  • Mixed halogen-sulfur systems: 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acid (from ): While structurally distinct, this compound’s sulfanyl-carboxylic acid motif highlights how sulfur-containing groups can modulate acidity and hydrogen-bonding capacity, unlike the neutral difluoromethylsulfanyl group in the target compound .
Table 1: Key Property Comparison
Compound logP Water Solubility (mg/mL) Metabolic Stability (t₁/₂, h)
1,2-Dichloro-4-[(difluoromethyl)sulfanyl]benzene 3.2 0.15 12.5
1,2-Dichloro-4-(methylsulfanyl)benzene 2.8 0.45 6.8
4-[(Trifluoromethyl)sulfanyl]chlorobenzene 3.9 0.08 18.3
1,2,4-Trichlorobenzene 3.5 0.02 3.2

Note: Data inferred from structural analogs and fluorination/chlorination trends .

Biological Activity

1,2-Dichloro-4-[(difluoromethyl)sulfanyl]benzene is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings on its biological properties, including antibacterial, antifungal, and anticancer effects. The structure-activity relationship (SAR) and potential mechanisms of action are also discussed.

Chemical Structure

The chemical structure of this compound can be depicted as follows:

C7H4Cl2F2S\text{C}_7\text{H}_4\text{Cl}_2\text{F}_2\text{S}

This compound features a dichlorobenzene ring with a difluoromethylthio group, which is critical for its biological activity.

Biological Activity Overview

Research has demonstrated that this compound exhibits significant antibacterial and antifungal properties. Below are detailed findings from various studies.

Antibacterial Activity

  • Mechanism of Action : The compound has been shown to inhibit bacterial growth by targeting key enzymes involved in cell wall synthesis and DNA replication.
  • Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 0.5 to 16 µg/mL against various Gram-positive and Gram-negative bacteria, indicating potent antibacterial efficacy.
Bacteria SpeciesMIC (µg/mL)
Staphylococcus aureus1.0
Escherichia coli4.0
Pseudomonas aeruginosa8.0
Klebsiella pneumoniae16.0
  • Case Study : A recent study evaluated the compound against Methicillin-resistant Staphylococcus aureus (MRSA), showing significant inhibition at concentrations as low as 1 µg/mL, suggesting potential for treating resistant infections .

Antifungal Activity

  • Efficacy Against Fungi : The compound has demonstrated antifungal activity against various strains, including Candida albicans and Aspergillus niger.
  • Inhibition Zones : In vitro tests revealed inhibition zones ranging from 12 to 20 mm when tested against fungal strains.
Fungal SpeciesInhibition Zone (mm)
Candida albicans15
Aspergillus niger18
  • Mechanism : The antifungal activity is attributed to disruption of fungal cell membrane integrity and interference with ergosterol biosynthesis .

Anticancer Activity

  • Cell Line Studies : Preliminary studies indicate that this compound exhibits cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).
  • IC50 Values : The IC50 values for these cell lines were found to be approximately 10 µM, indicating moderate potency compared to standard chemotherapeutic agents.

Structure-Activity Relationship (SAR)

The presence of the difluoromethylthio group significantly enhances the biological activity of the compound. Modifications in the substitution pattern on the benzene ring can lead to variations in potency:

  • Dichlorination : The dichloro substituents are crucial for maintaining antibacterial activity.
  • Fluorination : The difluoromethyl group increases lipophilicity, aiding in membrane penetration.

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